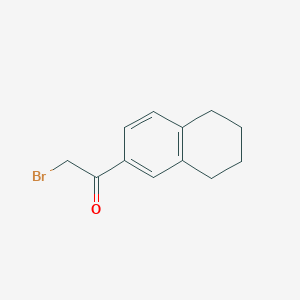

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Vue d'ensemble

Description

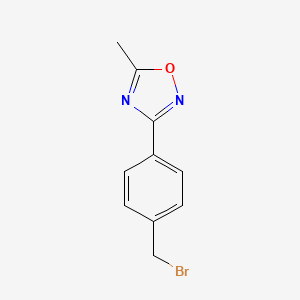

The compound "2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one" is a brominated ketone derivative of tetrahydronaphthalene. It is characterized by the presence of a bromine atom and a ketone functional group attached to a tetrahydronaphthalene scaffold. This structure is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of dihydronaphthalene scaffolds can be achieved through a Rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids, as demonstrated in one study . This process involves a formal [2 + 2 + 2] cycloaddition and establishes a direct reductive elimination mechanism to form an aryl-C(sp^3) bond. Although the specific compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing insights into their conformation. For instance, the crystal structure of a similar compound, 1-[(1R*,4S*)-4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, shows a half-chair conformation with specific orientations for the methyl and acetyl groups . This information could be extrapolated to predict the conformational preferences of the compound .

Chemical Reactions Analysis

The reactivity of tetrahydronaphthalene derivatives in bromination reactions has been explored. Quantum chemical studies and experimental results confirm the regioselectivity of bromination on such compounds, particularly at the alicyclic and aromatic fragments . Additionally, reductive debromination methods have been developed for 1,2-bis(bromomethyl)arenes, which could be relevant for modifying the brominated side chain of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene and its mixtures with other compounds have been investigated. For example, the enthalpies of mixing of tetrahydronaphthalene with various alkanes have been measured, providing insights into the thermodynamic behavior of such mixtures . These findings could be useful in understanding the solubility and interaction of the compound with different solvents or reactants.

Applications De Recherche Scientifique

Organic Chemistry

- Application : The compound “2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one” is used in the synthesis of 1,5-naphthyridine derivatives . These derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

- Method of Application : The synthesis of 1,5-naphthyridine derivatives involves several steps. Firstly, 2,4-dimethylpyrrole and boron trifluoride etherate are condensed at room temperature to give 1,3,6,8-tetramethylBOPHY . Next, bromination of 1,3,6,8-tetramethyl-BOPHY would give single or double bromine substituted BOPHY derivatives by treating it with a halogenation reagent .

- Results or Outcomes : The synthesis results in the formation of 1,5-naphthyridine derivatives which have been found to exhibit a variety of biological activities .

Medicinal Chemistry

- Application : The compound is used in the synthesis of 1,5-naphthyridine derivatives . These derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

- Method of Application : The synthesis of 1,5-naphthyridine derivatives involves several steps. Firstly, 2,4-dimethylpyrrole and boron trifluoride etherate are condensed at room temperature to give 1,3,6,8-tetramethylBOPHY . Next, bromination of 1,3,6,8-tetramethyl-BOPHY would give single or double bromine substituted BOPHY derivatives by treating it with a halogenation reagent .

- Results or Outcomes : The synthesis results in the formation of 1,5-naphthyridine derivatives which have been found to exhibit a variety of biological activities .

Biological Chemistry

- Application : Indole derivatives, which can be synthesized from “2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method of Application : The synthesis of indole derivatives involves several steps. For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthetic Chemistry

- Application : The compound is used in the synthesis of 1,3,6,8-tetramethylBOPHY . This compound is a precursor to various other chemical compounds and has applications in synthetic chemistry .

- Method of Application : The synthesis of 1,3,6,8-tetramethylBOPHY involves several steps. Firstly, 2,4-dimethylpyrrole and boron trifluoride etherate are condensed at room temperature to give 1,3,6,8-tetramethylBOPHY . Next, bromination of 1,3,6,8-tetramethyl-BOPHY would give single or double bromine substituted BOPHY derivatives by treating it with a halogenation reagent .

- Results or Outcomes : The synthesis results in the formation of 1,3,6,8-tetramethylBOPHY which can be used as a precursor to various other chemical compounds .

Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of various pharmaceutical compounds . Indole derivatives, which can be synthesized from “2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method of Application : The synthesis of indole derivatives involves several steps. For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

This compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It has a GHS05 safety symbol, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280, indicating that protective gloves, protective clothing, eye protection, and face protection should be worn .

Propriétés

IUPAC Name |

2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNSNVNABYKOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428560 | |

| Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

CAS RN |

5896-66-2 | |

| Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)